7-(4-bromophenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-bromophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a bromophenyl group at the 7-position, a phenyl group at the 5-position, and a propylamine group at the N-position. This compound has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates. For instance, the reaction of 4-bromobenzaldehyde with phenylhydrazine can yield the corresponding hydrazone, which can then undergo cyclization with a suitable reagent to form the pyrrolo[2,3-d]pyrimidine core. Subsequent substitution reactions introduce the propylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
7-(4-bromophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyrimidine: Shares the pyrimidine core but with different substituents.
Thieno[3,2-d]pyrimidine: Contains a thiophene ring fused to the pyrimidine core.
Uniqueness
7-(4-bromophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 7-(4-bromophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19BrN4 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19BrN4/c1-2-12-23-20-19-18(15-6-4-3-5-7-15)13-26(21(19)25-14-24-20)17-10-8-16(22)9-11-17/h3-11,13-14H,2,12H2,1H3,(H,23,24,25) |
InChI Key |
FBXQMAVVUYGMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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